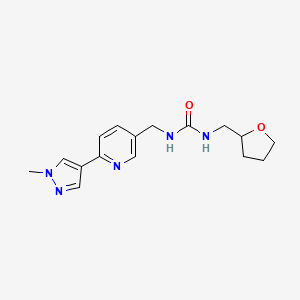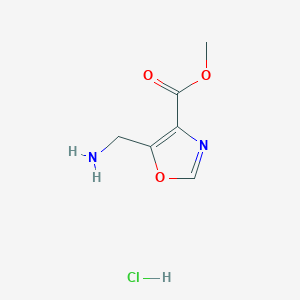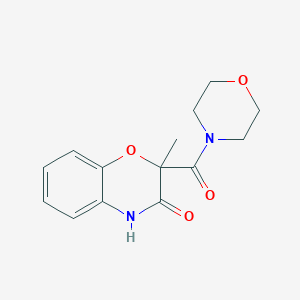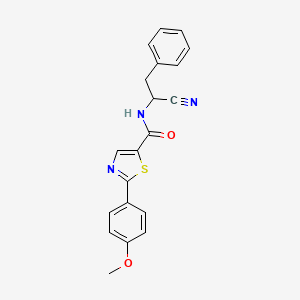
N-(1-cyano-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide, also known as CTTH-4, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of N-(1-cyano-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide is still being studied, but it is thought to involve the inhibition of several key signaling pathways involved in cell growth and survival. This compound has been found to inhibit the activity of several enzymes, including protein kinases and phosphatases, which play important roles in these signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of inflammation. These effects make this compound a promising candidate for further research in several areas.
実験室実験の利点と制限
One advantage of N-(1-cyano-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide is its ability to inhibit the growth of several types of cancer cells, making it a promising candidate for further research in cancer treatment. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
将来の方向性
There are several future directions for research on N-(1-cyano-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide, including:
1. Further studies on the mechanism of action of this compound, to better understand its effects on cell growth and survival.
2. Studies on the potential use of this compound in combination with other drugs or therapies, to enhance its therapeutic effects.
3. Studies on the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases.
4. Development of new methods for synthesizing this compound, to improve its solubility and make it easier to work with in lab experiments.
5. Studies on the potential use of this compound as a diagnostic tool, to detect cancer cells or other disease markers.
合成法
The synthesis of N-(1-cyano-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide involves several steps, including the reaction of 2-bromo-4-methoxyacetophenone with thiourea to form 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. This compound is then reacted with N-(1-cyano-2-phenylethyl)amine to form this compound.
科学的研究の応用
N-(1-cyano-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide has been studied for its potential therapeutic applications in several areas, including cancer treatment, neuroprotection, and inflammation. In cancer research, this compound has been found to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
N-(1-cyano-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-25-17-9-7-15(8-10-17)20-22-13-18(26-20)19(24)23-16(12-21)11-14-5-3-2-4-6-14/h2-10,13,16H,11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTFDJVZOLLSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(S2)C(=O)NC(CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
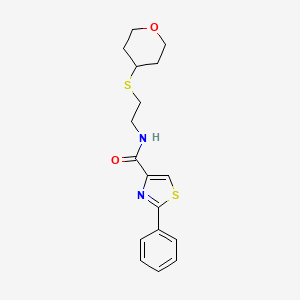

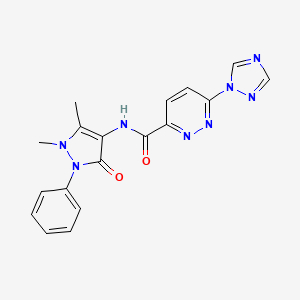
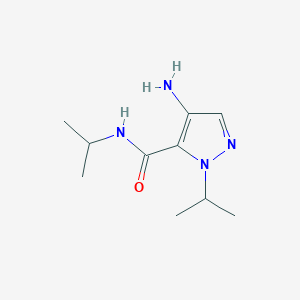

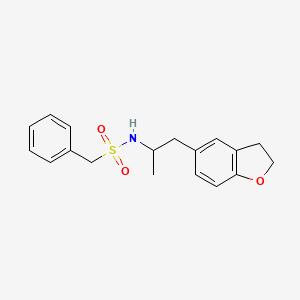
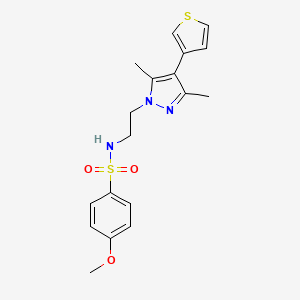
![1-(4-Bromophenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone](/img/structure/B2675108.png)
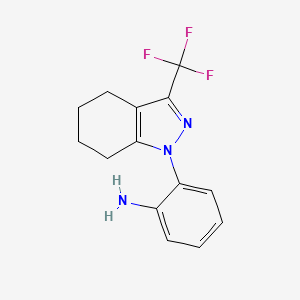
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2675112.png)
